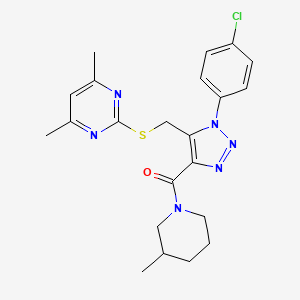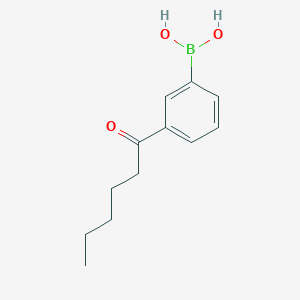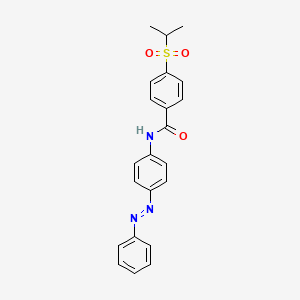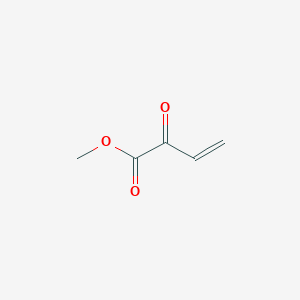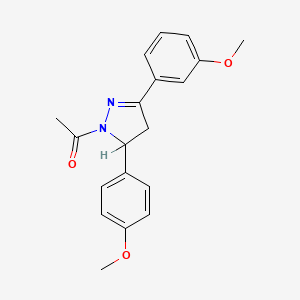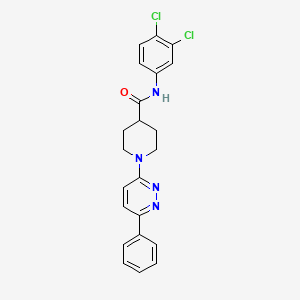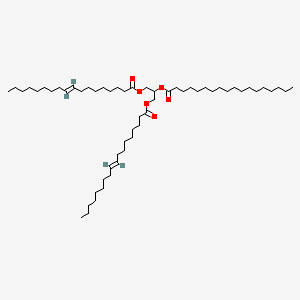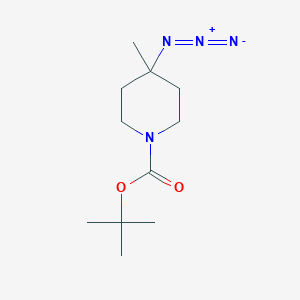
1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an azido group, a piperidine ring, and a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction using sodium azide.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and batch processing.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Sodium azide is commonly used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property makes it useful in bioconjugation and labeling studies. The compound can also interact with enzymes and proteins, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethylethyl 4-(aminomethyl)-1-piperidinecarboxylate: Similar structure but with an aminomethyl group instead of an azido group.
1,1-Dimethylethyl 4-cyano-1-piperidinecarboxylate: Contains a cyano group instead of an azido group.
1,1-Dimethylethyl 4-hydroxy-1-piperidinecarboxylate: Features a hydroxy group in place of the azido group.
Uniqueness
1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. The azido group allows for specific reactions such as click chemistry, making this compound valuable in various research fields.
Propiedades
Número CAS |
236406-17-0 |
|---|---|
Fórmula molecular |
C11H20N4O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
tert-butyl 4-azido-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20N4O2/c1-10(2,3)17-9(16)15-7-5-11(4,6-8-15)13-14-12/h5-8H2,1-4H3 |
Clave InChI |
WRKIJZWUSDHOPS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(CC1)C(=O)OC(C)(C)C)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


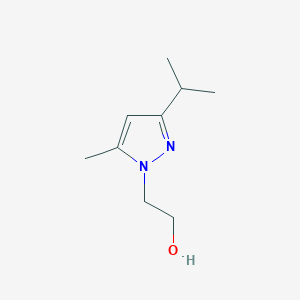
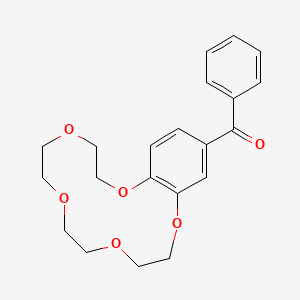
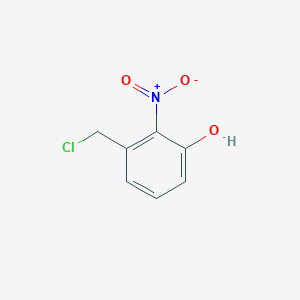
![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one](/img/structure/B14138594.png)
